Home > Products > Screening Compounds P139595 > Iosulamide meglumine
Iosulamide meglumine - 63534-64-5

Iosulamide meglumine

Catalog Number: EVT-1588164
CAS Number: 63534-64-5
Molecular Formula: C35H45I6N5O15S
Molecular Weight: 1569.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iosulamide meglumine is a pharmaceutical compound primarily recognized for its potential therapeutic applications. It is a derivative of the compound Iosulamide, which is known for its role in various medical treatments. The compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is often utilized in veterinary medicine, particularly for pain management in animals.

Source

Iosulamide meglumine is synthesized through chemical processes that involve the reaction of Iosulamide with meglumine, a sugar alcohol that enhances the solubility and stability of the active ingredient. Meglumine is often used to improve the pharmacokinetic properties of drugs, making them more effective in clinical applications.

Classification

Iosulamide meglumine falls under the category of NSAIDs, which are widely used for their analgesic, antipyretic, and anti-inflammatory properties. It is particularly noted for its use in treating conditions associated with pain and inflammation.

Synthesis Analysis

Methods

The synthesis of Iosulamide meglumine typically involves several key steps:

  1. Starting Materials: The process begins with Iosulamide and meglumine.
  2. Reaction Conditions: The reaction is conducted in a suitable solvent under controlled temperature and pressure conditions to optimize yield and purity.
  3. Purification: After the reaction, the product is purified through crystallization or filtration methods to remove any unreacted materials or by-products.

Technical Details

The synthesis may employ various techniques such as refluxing the reactants in an organic solvent, followed by cooling and crystallization to isolate the desired compound. The yield and purity of Iosulamide meglumine can be significantly affected by factors such as temperature control, reaction time, and solvent choice.

Molecular Structure Analysis

Structure

Iosulamide meglumine has a complex molecular structure characterized by the presence of both an amide group from Iosulamide and a sugar moiety from meglumine. This combination contributes to its unique pharmacological properties.

Data

  • Molecular Formula: C₁₃H₁₈N₂O₅S
  • Molecular Weight: Approximately 306.35 g/mol
  • Structural Features: The compound includes functional groups that facilitate interactions with biological targets, enhancing its efficacy as a therapeutic agent.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of Iosulamide meglumine is the nucleophilic attack of the amine group from Iosulamide on the carbonyl carbon of meglumine. This reaction results in the formation of a stable amide bond.

Technical Details

  • Reaction Mechanism: The mechanism typically involves proton transfer steps that stabilize intermediates during the formation of the final product.
  • Conditions: Optimal pH levels and temperatures are crucial for maximizing yield and minimizing side reactions.
Mechanism of Action

Process

Iosulamide meglumine exerts its effects primarily through inhibition of cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammatory processes. By reducing prostaglandin levels, Iosulamide meglumine alleviates pain and inflammation.

Data

  • Target Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
  • Pharmacodynamics: The compound exhibits dose-dependent efficacy, with higher concentrations leading to more significant inhibition of prostaglandin synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of hydroxyl groups from the sugar moiety.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; care must be taken during formulation to avoid degradation.
Applications

Iosulamide meglumine has several important scientific uses:

  1. Veterinary Medicine: Primarily used for managing pain and inflammation in animals.
  2. Pharmaceutical Research: Investigated for potential applications in human medicine, particularly in pain management protocols.
  3. Analytical Chemistry: Employed as a reference standard in various analytical methods due to its defined chemical properties.
Introduction to Iosulamide Meglumine

Historical Development and Rationale for Synthesis

The development of iosulamide meglumine emerged from the broader pursuit of safer, more efficacious iodinated contrast agents during the mid-20th century. Following the discovery of X-rays by Wilhelm Conrad Roentgen in 1895 and Godfrey Hounsfield's invention of CT scanning in 1972, the critical need for improved contrast media became evident [4]. Early ionic monomers like diatrizoate (developed in the 1950s) provided foundational imaging enhancement but exhibited high osmolality, leading to adverse reactions and patient discomfort [2].

Iosulamide meglumine, classified as an ionic dimer, represented a deliberate chemical strategy to improve the iodine-to-osmolality ratio. By dimerizing the triiodobenzoic acid structure and formulating it with meglumine (N-methylglucamine), developers achieved two key objectives:

  • Increased Iodine Delivery: Doubling the iodine-bearing aromatic rings per molecule without doubling the number of particles in solution, directly enhancing radiopacity per unit volume [1].
  • Reduced Osmolality: The dimeric structure effectively halved the number of osmotically active particles compared to monomeric ionic agents at equivalent iodine concentrations, thereby improving patient tolerance [1] [7].

Table 1: Key Properties of Iosulamide Meglumine and Contemporary Agents

CompoundChemical ClassIodine Concentration (mg I/mL)Osmolality (mOsm/kg H₂O)Ionicity
Iosulamide MeglumineIonic dimer~320-380 (Typical formulations)~600-700Ionic
Diatrizoate (Urografin)Ionic monomer~300-370~1500-2000Ionic
IohexolNon-ionic monomer~300-350~600-700Non-ionic
IoxaglateIonic dimer~320~600Ionic

The synthesis rationale specifically targeted neurological and body CT imaging, where high contrast resolution was paramount. Its development period coincided with rapid advancements in CT technology, creating demand for agents providing superior parenchymal and vascular enhancement, particularly for visualizing subtle brain lesions and abdominal pathologies [2] [4]. While non-ionic agents (e.g., iohexol, iopamidol) eventually dominated due to superior safety profiles, iosulamide meglumine exemplified the chemical engineering efforts to optimize the performance of ionic compounds within the constraints of mid-late 20th-century contrast agent design [1] [7].

Role in Modern Diagnostic Imaging Paradigms

While iosulamide meglumine itself is no longer a first-line agent, its development and application contributed significantly to establishing the fundamental principles governing contrast use in modern CT. Its use exemplified the critical relationship between contrast agent physicochemical properties (iodine concentration, osmolality, viscosity) and image quality enhancement [2] [7].

Its primary historical role was in:

  • Cerebral CT Enhancement: Providing critical contrast between normal brain parenchyma, cerebrospinal fluid (CSF), and abnormalities like tumors, infarcts, or abscesses. The ionic dimer structure offered sufficient iodine load for lesion detection despite the challenges posed by the blood-brain barrier [1] [4].
  • Abdominal and Pelvic Vasculature/Organ Delineation: Improving the visualization of the liver, kidneys, spleen, and associated vascular structures (e.g., aorta, portal vein) during the arterial and venous phases of contrast enhancement, aiding in the detection of tumors, vascular malformations, and inflammatory processes [2] [7].
  • Proof-of-Concept for Dimer Design: Demonstrating that dimeric agents could achieve lower osmolality while maintaining high radiodensity, paving the chemical pathway for later ionic (ioxaglate) and ultimately non-ionic dimers (iodixanol) which further improved the safety margin [1] [7].

Research utilizing compounds structurally and functionally analogous to iosulamide meglumine (e.g., Telebrix 38 - sodium meglumine ioxithalamate, Urografin - sodium meglumine diatrizoate) provided insights into the fundamental biological interactions of ionic contrast media. Studies demonstrated that ionic agents, including iosulamide derivatives, induce measurable clastogenic effects (chromosome-breaking activity) in human peripheral lymphocytes in vivo. This effect, characterized by a significant increase in chromosomal aberrations post-administration compared to controls, was attributed to direct chemical interaction or secondary effects like oxidative stress rather than radiation from the CT scan itself [1].

Table 2: Research Findings on Cytogenetic Effects of Analogous Ionic Contrast Media

Study ParameterFindingSignificance
Chromosomal AberrationsSignificantly increased frequency post-CM injection (P < 0.05) vs. pre-injection & non-contrast CT controlsConfirms direct clastogenic potential of ionic CM class in living human cells (lymphocytes) [1]
CM Type ComparisonSimilar aberration frequency between Urografin (diatrizoate) and Telebrix (ioxithalamate)Suggests effect is class-related (ionic monomers/ionic dimers) rather than specific to one compound [1]
Mechanism ImplicationEffect similar to reported for other ionic and non-ionic CMIndicates clastogenicity may be a broader property of iodinated CM, though magnitude can vary [1]
Clinical Relevance ContextTransient effect in circulating lymphocytes; long-term clinical significance remains unclearHighlights need for ongoing biocompatibility research in CM development [1]

Modern diagnostic imaging paradigms prioritize non-ionic, low-osmolality agents for most intravascular applications due to their markedly improved safety and tolerability. However, the evolution exemplified by iosulamide meglumine – from ionic monomers to ionic dimers, and finally to non-ionic monomers and dimers – underscores the continuous chemical innovation driven by the demands of increasingly sophisticated imaging modalities like multi-detector CT (MDCT), CT angiography (CTA), and perfusion CT. These techniques require rapid bolus administration of highly concentrated, yet well-tolerated, iodinated contrast to achieve the necessary temporal and spatial resolution [2] [4] [7]. While superseded, iosulamide meglumine contributed foundational data on efficacy requirements (iodine delivery) and biocompatibility challenges (osmolality, direct cellular effects) that informed the development of current gold-standard agents [1] [7].

Properties

CAS Number

63534-64-5

Product Name

Iosulamide meglumine

IUPAC Name

3-[acetyl(ethyl)amino]-5-[3-[3-[3-[acetyl(ethyl)amino]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropyl]sulfonylpropanoylamino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C35H45I6N5O15S

Molecular Weight

1569.2 g/mol

InChI

InChI=1S/C28H28I6N4O10S.C7H17NO5/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

IRYYCWRQWAKJMU-WZTVWXICSA-N

SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O

Synonyms

iosulamide meglumine

Canonical SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.